molecular formula C15H11F3N6O2 B2533109 N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396852-00-8

N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2533109
CAS No.: 1396852-00-8
M. Wt: 364.288
InChI Key: SRLTUOCXHSOYTO-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C15H11F3N6O2 and its molecular weight is 364.288. The purity is usually 95%.
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Scientific Research Applications

Antiallergic Agents

Researchers have investigated derivatives of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, a related class of compounds, for their antiallergic activities. These studies found that specific substituents on the benzene and pyridine rings significantly influence antiallergic activity in rat models. For instance, one compound in this series showed promising results as a potential clinically useful antiallergic agent due to its high potency in comparison to disodium cromoglycate (DSCG) (Honma et al., 1983).

Glycine Transporter 1 Inhibitors

Another research direction involves the identification of compounds as potent and orally available glycine transporter 1 (GlyT1) inhibitors. A specific compound was identified as a structurally diverse backup compound using central nervous system multiparameter optimization (CNS MPO) as a drug-likeness guideline. This compound demonstrated potent GlyT1 inhibitory activity, favorable pharmacokinetics, and increased cerebrospinal fluid glycine levels in rats, indicating potential for CNS-related therapeutic applications (Yamamoto et al., 2016).

Material Science Applications

In material science, the synthesis of new aromatic diacid monomers containing pyridine units has been reported. These monomers were used to prepare pyridine-containing polybenzimidazoles via polycondensation. The resulting polymers exhibited excellent solubility, good thermal stabilities, and high thermal resistance, suggesting their usefulness in high-performance materials (Ma et al., 2010).

Antifungal Activities

Synthetic efforts have led to the creation of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. These compounds were evaluated for antifungal activities against various phytopathogenic fungi, showing that some derivatives exhibited moderate antifungal activities. This highlights the potential of such compounds in developing new antifungal agents (Wu et al., 2012).

Anticancer and Anti-inflammatory Agents

Research into novel pyrazolopyrimidines derivatives demonstrated their potential as anticancer and anti-5-lipoxygenase agents. These compounds showed promising cytotoxic activities against cancer cell lines and significant 5-lipoxygenase inhibition, indicating their potential in cancer and inflammation-related therapy (Rahmouni et al., 2016).

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N6O2/c16-15(17,18)26-12-5-3-11(4-6-12)24-22-13(21-23-24)14(25)20-9-10-2-1-7-19-8-10/h1-8H,9H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLTUOCXHSOYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.